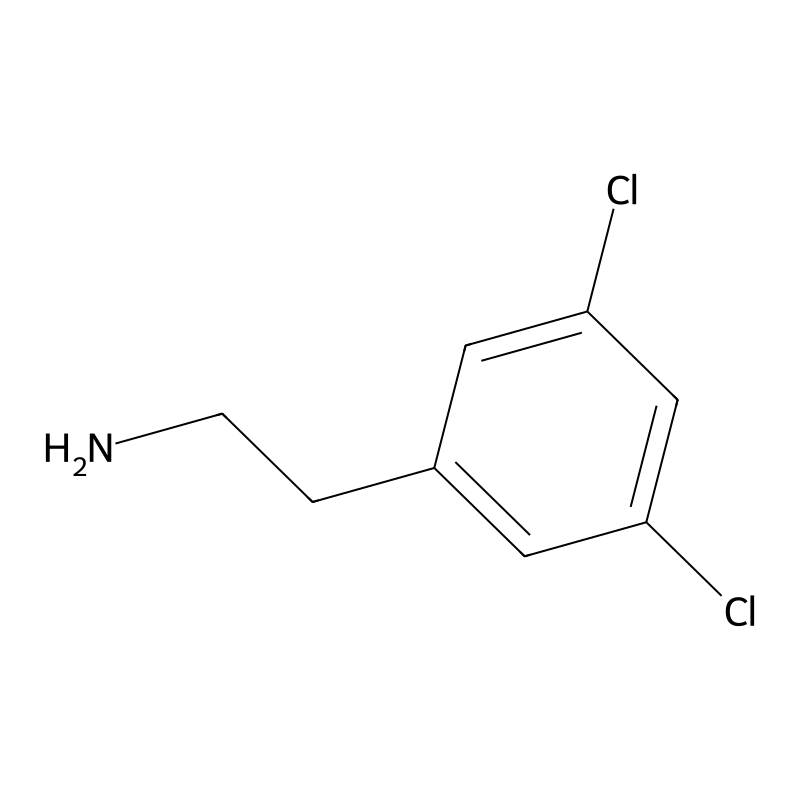2-(3,5-Dichlorophenyl)ethanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(3,5-Dichlorophenyl)ethanamine is an organic compound with the molecular formula and a molecular weight of 190.07 g/mol. It features a dichlorophenyl group attached to an ethanamine structure, characterized by the presence of two chlorine atoms at the 3 and 5 positions on the phenyl ring. This arrangement significantly influences its chemical properties and biological activities. The compound is typically a clear liquid with a density of approximately 1.3 g/cm³ .
There is no documented information on the mechanism of action of 2-(3,5-Dichlorophenyl)ethanamine.
- Potential skin and eye irritant: The amine group can be irritating to the skin and eyes.
- Suspected respiratory irritant: Inhalation may irritate the respiratory tract.
- Suspected genotoxicity: The dichlorophenyl group might raise concerns about genotoxicity, requiring further investigation.
- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
- Reduction: It can undergo reduction to yield alcohols or secondary amines using reducing agents such as lithium aluminum hydride.
- Substitution: The chlorine atoms can be replaced in nucleophilic substitution reactions, allowing for the introduction of other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions- Oxidation Agents: Potassium permanganate, chromium trioxide.
- Reduction Agents: Lithium aluminum hydride, sodium borohydride.
- Substituting Nucleophiles: Hydroxylamine, ammonia.
Major Products- From Oxidation: 3,5-Dichlorobenzaldehyde, 3,5-Dichlorobenzophenone.
- From Reduction: 3,5-Dichlorophenylethanol, 3,5-Dichlorophenylmethanol.
- From Substitution: 3,5-Dichloroaniline, 3,5-Dichlorophenol.
- From Oxidation: 3,5-Dichlorobenzaldehyde, 3,5-Dichlorobenzophenone.
- From Reduction: 3,5-Dichlorophenylethanol, 3,5-Dichlorophenylmethanol.
- From Substitution: 3,5-Dichloroaniline, 3,5-Dichlorophenol.
The biological activity of 2-(3,5-Dichlorophenyl)ethanamine is primarily linked to its role as an inhibitor of certain enzymes involved in neurotransmitter regulation. Notably, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme crucial for adrenaline synthesis. This inhibition can modulate adrenaline levels in the body, potentially impacting various physiological processes such as blood pressure regulation and adrenergic signaling pathways .
Several methods exist for synthesizing 2-(3,5-Dichlorophenyl)ethanamine:
- Reductive Amination: This method involves reacting 3,5-dichlorobenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium borohydride.
- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of 3,5-dichloronitrobenzene followed by reductive amination is often employed for efficient production .
2-(3,5-Dichlorophenyl)ethanamine is utilized in various fields:
- Medicinal Chemistry: Its inhibitory effects on PNMT make it a candidate for research into hypertension and other cardiovascular conditions.
- Organic Synthesis: It serves as an intermediate in synthesizing other organic compounds due to its reactive functional groups .
Several compounds share structural similarities with 2-(3,5-Dichlorophenyl)ethanamine. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 1-(2,4-Dichlorophenyl)ethanamine | 39226-94-3 | High | Different chlorine positioning affects activity |
| 1-(3,4-Dichlorophenyl)ethanamine | 1212307-96-4 | High | Similar structure but different chlorine sites |
| 2-(3-Chlorophenyl)ethanamine | 1212064-17-9 | Moderate | Fewer chlorine substituents |
| 2-(2,4-Dichlorophenyl)propan-2-amine | 129960-45-8 | Moderate | Propanamine structure alters reactivity |
Uniqueness
The uniqueness of 2-(3,5-Dichlorophenyl)ethanamine lies in the specific positioning of its chlorine atoms on the phenyl ring. This arrangement influences its pharmacokinetic and pharmacodynamic properties compared to similar compounds. Such differences can lead to variations in biological activity and potential therapeutic applications .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








